Levoméfolate de calcium

Vue d'ensemble

Description

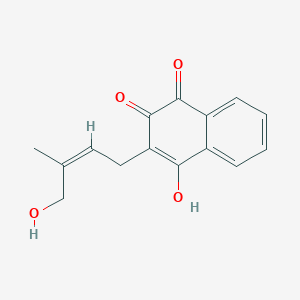

Levomefolate calcium, also known as L-5-methyltetrahydrofolate calcium, is the calcium salt form of levomefolic acid. It is the biologically active form of folate, a B-vitamin essential for numerous bodily functions, including DNA synthesis, repair, and methylation. Levomefolate calcium is crucial for cellular division and growth, making it particularly important during periods of rapid growth such as pregnancy and fetal development .

Applications De Recherche Scientifique

Levomefolate calcium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in studies involving methylation and folate metabolism.

Biology: Essential for research on cellular division, DNA synthesis, and repair mechanisms.

Medicine: Commonly used in prenatal vitamins to prevent neural tube defects.

Industry: Incorporated into fortified foods and dietary supplements to enhance folate intake.

Mécanisme D'action

Levomefolate calcium functions as a methyl group donor in one-carbon metabolism. It is involved in the methylation of homocysteine to form methionine, a reaction catalyzed by methionine synthase. This process is crucial for DNA synthesis, repair, and methylation. Levomefolate calcium also plays a role in the synthesis of thymidine and purines, which are essential components of DNA and RNA .

Similar Compounds:

Folic Acid: The synthetic form of folate, which must be converted to its active form, levomefolate, by the enzyme DHFR.

Calcium Folinate: Another active form of folate used in cancer therapy to mitigate the toxic effects of methotrexate.

Levomefolate Magnesium: A magnesium salt form of levomefolate, used similarly to levomefolate calcium.

Uniqueness: Levomefolate calcium is unique in its stability and bioavailability compared to folic acid. It does not require enzymatic conversion to become biologically active, making it more efficient in preventing and treating folate deficiency .

Orientations Futures

Levomefolate calcium is being studied for use as a treatment for cardiovascular diseases and as adjunct therapy for patients undergoing antidepressant pharmacotherapy . It is also being used to help manage depression or mood in patients with low folate levels who are already taking an antidepressant or mental health medication .

Analyse Biochimique

Biochemical Properties

Levomefolate calcium plays an essential role in the DNA synthesis, cysteine cycle and regulation of homocysteine . It methylates homocysteine and forms methionine and tetrahydrofolate (THF) .

Cellular Effects

Levomefolate calcium influences cell function by playing an essential role in DNA synthesis and the regulation of homocysteine . It is also involved in the cysteine cycle .

Molecular Mechanism

At the molecular level, Levomefolate calcium exerts its effects by methylating homocysteine to form methionine and tetrahydrofolate (THF) . This process involves binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Levomefolate calcium is a stable compound and does not degrade easily .

Metabolic Pathways

Levomefolate calcium is involved in the methylation of homocysteine to form methionine and tetrahydrofolate (THF) . This process involves enzymes and cofactors .

Transport and Distribution

Levomefolate calcium is transported across the membranes including the blood-brain barrier into various tissues . It is distributed within cells and tissues where it plays an essential role in the DNA synthesis, cysteine cycle and regulation of homocysteine .

Subcellular Localization

It is known that it is transported across the membranes into various tissues .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Levomefolate calcium can be synthesized through the reduction of folic acid. The process involves the use of methylenetetrahydrofolate reductase (MTHFR) to convert 5,10-methylenetetrahydrofolate to levomefolate. The calcium salt is then formed by reacting levomefolate with calcium ions .

Industrial Production Methods: Industrial production of levomefolate calcium typically involves the fermentation of folic acid-producing microorganisms, followed by chemical reduction and purification processes. The final product is crystallized to obtain the stable calcium salt form .

Analyse Des Réactions Chimiques

Types of Reactions: Levomefolate calcium primarily undergoes methylation reactions. It acts as a methyl group donor in one-carbon metabolism, which is crucial for DNA synthesis and repair .

Common Reagents and Conditions:

Methylation: Levomefolate calcium donates a methyl group to homocysteine, converting it to methionine.

Reduction: The reduction of folic acid to levomefolate involves the enzyme dihydrofolate reductase (DHFR).

Major Products:

Methionine: Formed from the methylation of homocysteine.

Tetrahydrofolate (THF): Produced during the reduction of folic acid.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Levomefolate calcium involves the conversion of pteridine-6-carboxylic acid to levomefolate, which is then combined with calcium to form the calcium salt.", "Starting Materials": [ "Pteridine-6-carboxylic acid", "L-glutamic acid", "Tetrahydrofolic acid", "Calcium carbonate", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "1. Pteridine-6-carboxylic acid is converted to dihydropteroic acid via reaction with L-glutamic acid and tetrahydrofolic acid in the presence of enzymes.", "2. Dihydropteroic acid is then reduced to tetrahydropteroic acid using sodium borohydride.", "3. Tetrahydropteroic acid is converted to levomefolate via reaction with L-glutamic acid and enzymes.", "4. Levomefolate is then combined with calcium carbonate in the presence of hydrochloric acid to form levomefolate calcium.", "5. The levomefolate calcium is then purified and crystallized using sodium hydroxide." ] } | |

Numéro CAS |

151533-22-1 |

Formule moléculaire |

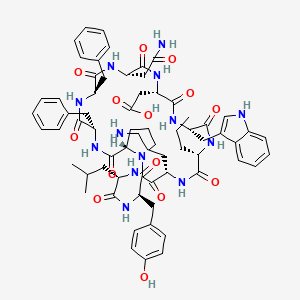

C40H48CaN14O12 |

Poids moléculaire |

957.0 g/mol |

Nom IUPAC |

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |

InChI |

InChI=1S/2C20H25N7O6.Ca/c2*1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2*2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;;+2/p-2/t2*12-,13-;/m00./s1 |

Clé InChI |

JMNIIIQOMSQWJN-ZEXVLMPOSA-L |

SMILES isomérique |

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Ca+2] |

SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |

SMILES canonique |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Ca+2] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BAY 86-7660; BAY-86-7660; BAY86-7660; BAY 867660; BAY-867660; BAY867660; Levomefolate calcium; LMCA; Bodyfolin, Deplin; L-Methylfolate calcium; Levomefolate calcium; Levomefolinate calcium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-naphtho[2,3-d]isothiazole-4,9-dione](/img/structure/B1675037.png)